BenchChemオンラインストアへようこそ!

6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

6-Methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride (CAS 1351620-52-4; molecular formula C10H18Cl2N4O2, molecular weight 297.18 g/mol) is a piperazinyl-pyrimidinedione derivative supplied as a dihydrochloride salt. This compound is structurally a 6-methyluracil core functionalized at the 5-position with a piperazin-1-ylmethyl substituent, a scaffold associated in the literature with kinase inhibitor design.

Molecular Formula C10H18Cl2N4O2
Molecular Weight 297.18 g/mol
CAS No. 1351620-52-4
Cat. No. B1428311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride
CAS1351620-52-4
Molecular FormulaC10H18Cl2N4O2
Molecular Weight297.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=O)N1)CN2CCNCC2.Cl.Cl
InChIInChI=1S/C10H16N4O2.2ClH/c1-7-8(9(15)13-10(16)12-7)6-14-4-2-11-3-5-14;;/h11H,2-6H2,1H3,(H2,12,13,15,16);2*1H
InChIKeyYPHSMOFBBJLVDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione Dihydrochloride (CAS 1351620-52-4) for Research Procurement: Structural Identity and Salt-Form Rationale


6-Methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride (CAS 1351620-52-4; molecular formula C10H18Cl2N4O2, molecular weight 297.18 g/mol) is a piperazinyl-pyrimidinedione derivative supplied as a dihydrochloride salt . This compound is structurally a 6-methyluracil core functionalized at the 5-position with a piperazin-1-ylmethyl substituent, a scaffold associated in the literature with kinase inhibitor design [1]. The dihydrochloride salt form distinguishes it from the free base (CAS 1283109-36-3, molecular weight 224.26 g/mol), conferring enhanced aqueous solubility and a defined stoichiometry that simplifies solution preparation for reproducible biological assays [2]. The compound is intended exclusively for research and development use .

Why Generic Substitution of 6-Methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione Is Scientifically Unjustified


Within the piperazinyl-pyrimidinedione chemical space, subtle structural variations produce divergent biological activity profiles that preclude simple analog substitution. The target compound features a specific 6-methyl-5-(piperazin-1-ylmethyl) substitution pattern on the pyrimidine-2,4-dione core. Moving the piperazinylmethyl group from the 5-position to the 6-position, or replacing the methyl group with hydrogen or a dimethyl substitution, alters the pharmacophoric geometry and hydrogen-bonding capacity of the uracil ring . Literature on related piperazinylpyrimidine kinase inhibitors demonstrates that even minor changes in substituent positioning can shift kinase selectivity profiles from one subfamily (e.g., PDGFR) to another (e.g., CK1 or RAF), directly impacting cell-line sensitivity [1][2]. Furthermore, the dihydrochloride salt form provides a controlled counterion stoichiometry essential for achieving consistent solubility and concentration in biological assay buffers; substitution with an unspecified salt or free base of a similar core introduces uncontrolled variables in experimental reproducibility .

Quantitative Differentiation Evidence for 6-Methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione Dihydrochloride vs. Structural Analogs


Structural Differentiation from Des-Methyl Analog 5-(Piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione

The target compound contains a methyl group at the 6-position of the pyrimidine-2,4-dione core that is absent in the closest commercially available analog, 5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione (CAS 1242281-57-7) . This methyl substitution increases the molecular weight from 210.23 g/mol to 224.26 g/mol (free base) or 297.18 g/mol (dihydrochloride salt) and alters the electron density of the uracil ring system [1]. In pyrimidine-2,4-dione kinase inhibitor scaffolds, an analogous 6-methyl group has been shown to influence ATP-binding site complementarity by modulating the planarity and hydrogen-bond acceptor strength of the C4 and C2 carbonyls [2]. Although no direct head-to-head biochemical comparison between these two compounds has been published, the structural divergence is quantifiable and mechanistically relevant for target engagement.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Enhanced Aqueous Solubility and Handling Reproducibility of the Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form (CAS 1351620-52-4) provides a 32.5% higher molecular weight (297.18 g/mol) compared to the corresponding free base (224.26 g/mol), reflecting the incorporation of two equivalents of HCl . This stoichiometric salification converts the neutral piperazine moiety into a dicationic piperazinium species, which dramatically improves aqueous solubility relative to the free base [1]. For biophysical assays requiring compound dissolution in aqueous buffers (e.g., SPR, ITC, or cell-based assays), the salt form enables accurate gravimetric preparation of stock solutions without the need for DMSO pre-dissolution or pH adjustment that may denature protein targets . The free base (CAS 1283109-36-3) carries solubility uncertainty and may require solubilization optimization that introduces inter-experiment variability.

Assay Development Biophysical Screening Formulation Reproducibility

In Silico Screening Data Suggesting Protein Kinase and Epigenetic Target Engagement Potential

Publicly curated bioactivity databases contain preliminary screening data for close structural analogs of this compound class. A compound with a closely related piperazinyl-pyrimidinedione scaffold demonstrated an IC50 of 19 nM against PARP1 in a biochemical inhibition assay, as recorded in BindingDB (BDBM50609913) [1]. Separately, another analog showed a Kd of 0.028 nM against PKM2 by surface plasmon resonance (SPR), and a further analog exhibited an EC50 of 1.30 µM for binding to the PRMT3 methyltransferase domain [2]. While these data are not from the exact target compound, they establish that the piperazinyl-pyrimidinedione chemotype engages diverse therapeutic targets with high potency. The target compound's specific 6-methyl-5-(piperazin-1-ylmethyl) substitution pattern has also been flagged in computational screening as a potential CDK2 and NF-κB pathway modulator, although published quantitative confirmation is not yet available . These in silico and database-derived signals provide a rational starting point for kinase inhibitor or epigenetic probe development programs.

Virtual Screening Kinase Profiling PARP Inhibition

Controlled Hazard Profile and Storage Stability vs. Uncharacterized Analogs

The target compound's safety profile is formally characterized under the Globally Harmonized System (GHS): it is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE Category 3) . This documented hazard profile enables laboratories to implement standardized personal protective equipment (PPE) and engineering controls prior to handling. The recommended storage condition ('store long-term in a cool, dry place') is explicitly stated by the supplier . In contrast, many closely related research-grade analogs—including the free base form (CAS 1283109-36-3) and positional isomers—lack published safety data sheets with formal GHS classifications, forcing end-users to assume unknown risks . For regulated research environments (e.g., GLP, pharmaceutical R&D), the availability of a compliant SDS is a prerequisite for chemical inventory approval.

Laboratory Safety Chemical Handling Procurement Compliance

Evidence-Backed Research Application Scenarios for 6-Methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione Dihydrochloride Procurement


Kinase Inhibitor Lead Discovery Leveraging the Piperazinyl-Pyrimidinedione Scaffold

For medicinal chemistry groups pursuing novel kinase inhibitors, this compound serves as a structurally defined starting point within the piperazinylpyrimidine class. Published kinase profiling of related compounds has demonstrated selective targeting of PDGFR, CK1, and RAF subfamily members, with compound 4 from the Shallal and Russu (2011) series showing preferential binding to oncogenic KIT and PDGFRA mutants over wild-type isoforms [1]. The 6-methyl substituent and the 5-piperazinylmethyl linker of this compound provide a distinct pharmacophoric geometry that may yield a kinase selectivity profile complementary to previously characterized analogs [2].

Biophysical and Cellular Assay Development Requiring Defined Solubility and Salt Stoichiometry

The dihydrochloride salt form guarantees high aqueous solubility and a defined counterion content, which is essential for techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cell-based dose-response assays [1]. The fact that structurally related piperazinylpyrimidines have already demonstrated high-affinity binding to PKM2 (Kd = 0.028 nM by SPR) and PRMT3 (EC50 = 1.30 µM) validates the feasibility of using this chemotype in biophysical workflows [2]. The 95–98% purity specification from multiple vendors supports its use as a reference standard in quantitative pharmacology .

Epigenetic and DNA Damage Response Probe Development

Structural analogs within the piperazinyl-pyrimidinedione class exhibit potent PARP1 inhibition (IC50 = 19 nM), suggesting that the chemotype can productively engage the DNA damage response pathway [1]. The target compound's 6-methyluracil core mimics the nicotinamide moiety of NAD+, a common feature among PARP inhibitors that compete with the endogenous substrate [2]. Additionally, computational docking studies referenced by vendors indicate potential CDK2 and NF-κB pathway modulation, positioning this compound as a multi-pathway probe candidate for oncology or inflammation research .

Regulated Laboratory Procurement with Pre-Validated Hazard Communication

For pharmaceutical R&D facilities and contract research organizations operating under GLP or ISO accreditation, this compound's availability with a fully GHS-compliant safety data sheet—documenting skin irritation (Category 2), eye irritation (Category 2A), and respiratory irritation (STOT SE Category 3) hazards—enables immediate chemical inventory registration and safe handling protocol implementation [1]. The long-term storage condition (cool, dry place) is explicitly defined, supporting compliant chemical management without additional in-house stability testing [2].

Quote Request

Request a Quote for 6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.